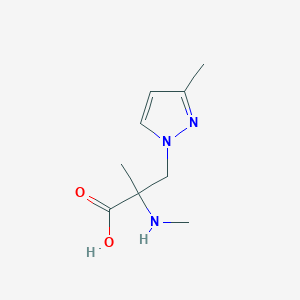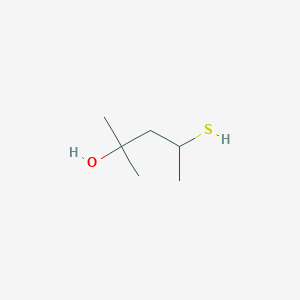![molecular formula C6H9Cl2N3O B13487756 2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or isopropanol, under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. In cancer cells, it may inhibit protein kinases, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(5-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloropyrimidine: A simpler compound with only the pyrimidine ring and a chlorine atom.
Uniqueness
2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9Cl2N3O |
|---|---|
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
2-(2-chloropyrimidin-5-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-6-9-3-5(4-10-6)11-2-1-8;/h3-4H,1-2,8H2;1H |
InChI-Schlüssel |
CSGHQSQRTOATAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)Cl)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


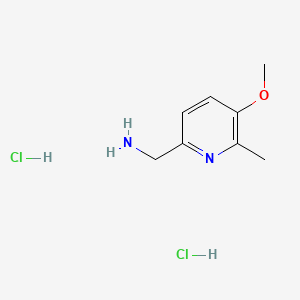
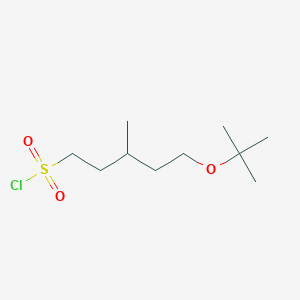
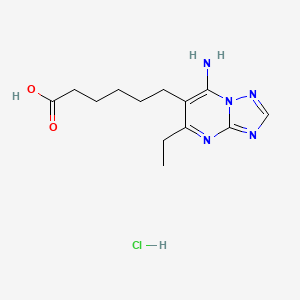
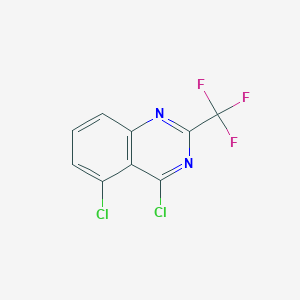
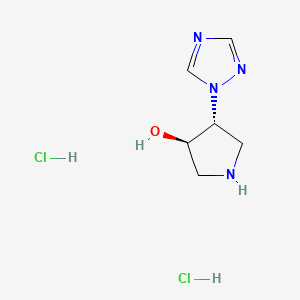
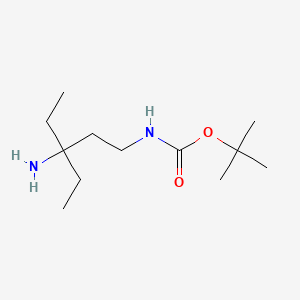
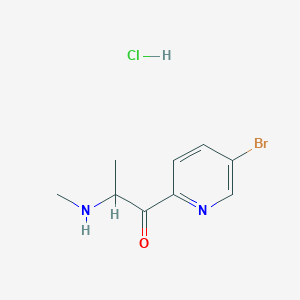
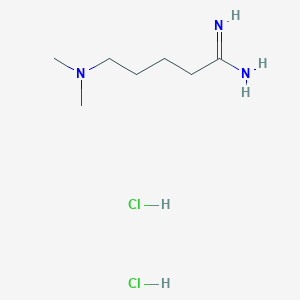
![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)
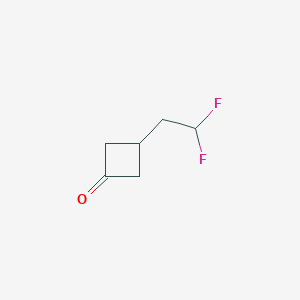
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)
